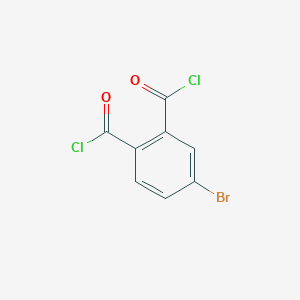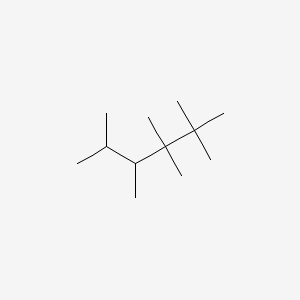
Fluoren-9-imine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoren-9-imine;hydrobromide is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoren-9-imine;hydrobromide can be synthesized through the reaction of 9-fluorenone with primary amines in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like toluene and involves refluxing the mixture for several hours . The resulting product is then purified through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Fluoren-9-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluoren-9-amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the imine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-9-amine.
Substitution: Various substituted fluoren-9-imine derivatives.
Scientific Research Applications
Fluoren-9-imine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of fluoren-9-imine;hydrobromide involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor of specific enzymes or receptors, modulating their activity. For example, fluoren-9-amine derivatives have been shown to inhibit cholinesterase and antagonize N-methyl-D-aspartate (NMDA) receptors . These interactions can influence cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Fluoren-9-one: A ketone derivative of fluorene, used in similar applications but with different reactivity.
Fluoren-9-amine: The reduced form of fluoren-9-imine, with distinct chemical properties and applications.
N-(4-Chlorophenyl)-9H-fluoren-9-imine: A substituted derivative with unique fluorescence properties.
Uniqueness
Fluoren-9-imine;hydrobromide is unique due to its imine functional group, which imparts distinct reactivity and potential for forming various derivatives. Its ability to participate in multiple types of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
62466-04-0 |
|---|---|
Molecular Formula |
C13H10BrN |
Molecular Weight |
260.13 g/mol |
IUPAC Name |
fluoren-9-imine;hydrobromide |
InChI |
InChI=1S/C13H9N.BrH/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,14H;1H |
InChI Key |
GPCAGSVVSQRVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
![N~1~-Decyl-N~4~-[2-(dimethylamino)ethyl]butanediamide](/img/structure/B14538161.png)
![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)



![O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate](/img/structure/B14538183.png)





